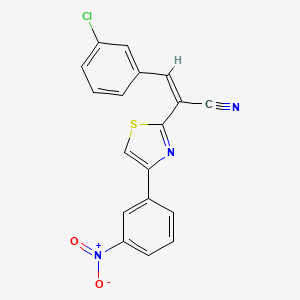
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles and has been found to exhibit various biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile involves the condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine to form the corresponding Schiff base, which is then reacted with malononitrile to yield the final product.
Starting Materials
3-chlorobenzaldehyde, 4-(3-nitrophenyl)thiazol-2-amine, malononitrile
Reaction
Step 1: Condensation of 3-chlorobenzaldehyde with 4-(3-nitrophenyl)thiazol-2-amine in ethanol to form the corresponding Schiff base., Step 2: Addition of malononitrile to the Schiff base in ethanol and refluxing the mixture for several hours., Step 3: Isolation of the product by filtration and recrystallization from ethanol.
作用机制
The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. It has also been suggested that the compound induces apoptosis in cancer cells by activating caspase enzymes.
生化和生理效应
The biochemical and physiological effects of (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of enzymes involved in the pathogenesis of various diseases. In vivo studies have shown that the compound exhibits anticancer activity and reduces inflammation.
实验室实验的优点和局限性
The advantages of using (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile in lab experiments include its high potency and selectivity for various enzymes and its potential anticancer activity. However, the limitations of using this compound include its potential toxicity and lack of in vivo studies.
未来方向
There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile. These include:
1. Further studies on the mechanism of action of the compound.
2. In vivo studies to determine the toxicity and efficacy of the compound.
3. Studies on the potential applications of the compound in the treatment of various diseases.
4. Development of derivatives of the compound with improved selectivity and potency.
5. Identification of new targets for the compound.
Conclusion:
In conclusion, (Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that has potential applications in scientific research. It exhibits inhibitory activity against various enzymes and anticancer activity against various cancer cell lines. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
科学研究应用
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. Additionally, it has been found to exhibit anticancer activity against various cancer cell lines.
属性
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-5-1-3-12(8-15)7-14(10-20)18-21-17(11-25-18)13-4-2-6-16(9-13)22(23)24/h1-9,11H/b14-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMUBWSKYLGCE-AUWJEWJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-chlorophenyl)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
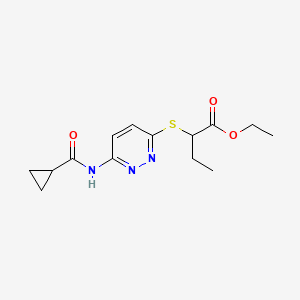
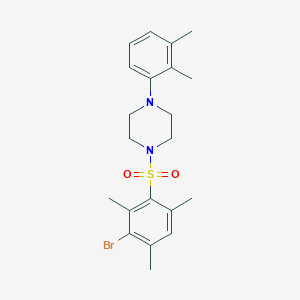
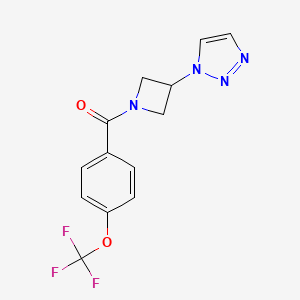
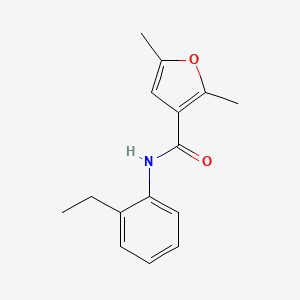
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
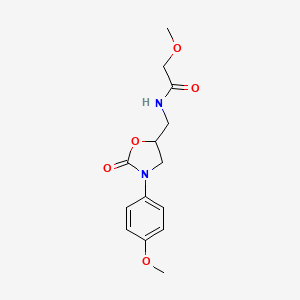
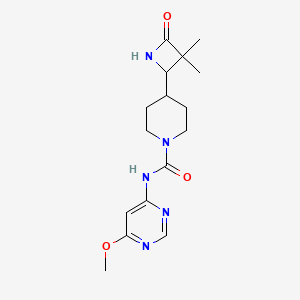
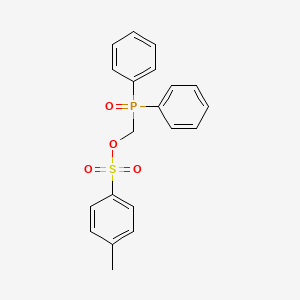
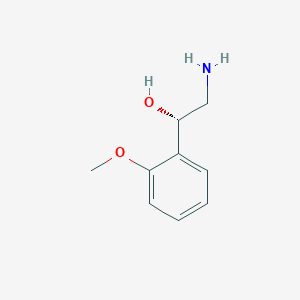
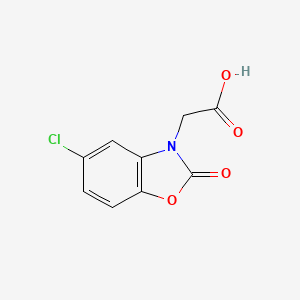
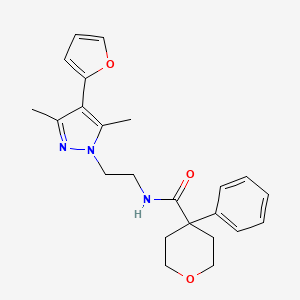
![3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea](/img/structure/B2384379.png)
![4-(dimethylsulfamoyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2384382.png)